molecular formula C8H15ClFNO B1484724 3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride CAS No. 2098054-85-2

3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride

Cat. No. B1484724
CAS RN: 2098054-85-2
M. Wt: 195.66 g/mol
InChI Key: OXTAPSLOHUEFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride is a chemical compound with the empirical formula C3H7ClFN . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 111.55 . The SMILES string representation is Cl.FC1CNC1 , and the InChI representation is 1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H .


Physical And Chemical Properties Analysis

The physical form of this compound is solid .

Scientific Research Applications

Synthesis and Biological Activity

1. PET Imaging and Neurological Applications

A study focused on the synthesis and in vivo binding properties of a related compound, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, which shows potent and selective ligand properties for the human alpha4beta2 nicotinic acetylcholine receptor subtype. This compound, labeled with fluorine-18, has shown promising results in PET imaging of central nicotinic acetylcholine receptors, which could have implications in neurological studies and disorders (Doll et al., 1999).

2. Antibacterial Agents

The azetidine moiety has been explored for its antibacterial properties. Research on 7-azetidinylquinolones has demonstrated the importance of stereochemistry in enhancing in vitro activity and oral efficacy against bacterial infections. This highlights the potential of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1995).

3. Drug Discovery and Development

The Minisci reaction has been employed to introduce azetidine into heteroaromatic systems, showcasing the compound's utility in drug discovery. This approach has been applied to significant pharmacological agents like the EGFR inhibitor gefitinib, demonstrating the role of azetidine derivatives in the synthesis of complex molecules (Duncton et al., 2009).

4. Synthesis of Fluorinated Compounds

Research into the synthesis of fluorine-containing 3,3-disubstituted oxetanes and azetidines from 3-oxetanone and 3-azetidinone illustrates the compound's relevance in creating fluorinated four-membered rings, which are crucial in medicinal chemistry for their unique properties (Laporte et al., 2015).

5. Antibacterial and Antimicrobial Activity

Novel Schiff bases and azetidinones derived from phenyl urea have shown significant in vitro antimicrobial activity, demonstrating the potential of azetidine derivatives in combating microbial resistance (Mistry et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-fluoro-3-(oxan-4-yl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)7-1-3-11-4-2-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTAPSLOHUEFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-(oxan-4-yl)azetidine hydrochloride
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Reactant of Route 6
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